N-Methyl-N-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride, identified by the Chemical Abstracts Service number 1220030-45-4, is a compound classified under piperidine derivatives. These derivatives are significant in medicinal chemistry due to their diverse pharmacological properties. The compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom and five carbon atoms. This structure contributes to the compound's biological activity and potential therapeutic applications.
The synthesis of N-Methyl-N-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride can be achieved through various chemical reactions. A common method involves the reaction between N-methylbutan-1-amine and a suitable piperidine derivative. This reaction typically requires specific conditions such as temperature control and the presence of catalysts.
The molecular formula of N-Methyl-N-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride is . The structure includes:
N-Methyl-N-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride can undergo various chemical reactions, including:
These reactions typically require specific reagents and conditions, such as:
The mechanism of action for N-Methyl-N-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride primarily involves its interaction with neurotransmitter systems in the central nervous system.
Research indicates that compounds with similar structures often exhibit significant activity at G-protein coupled receptors (GPCRs), which are crucial in mediating various physiological responses.
The compound's stability under various pH conditions and its reactivity with common laboratory reagents have been documented, indicating a moderate stability profile typical for amine-containing compounds.
N-Methyl-N-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride has several scientific applications:
This compound exemplifies the importance of piperidine derivatives in drug discovery and development, highlighting their potential roles in addressing complex medical conditions.
The compound emerged from systematic efforts to optimize the pharmacophore of small-molecule chemokine receptor antagonists. Its piperidine-ethyl-amine scaffold mirrors structural motifs found in clinically validated CCR5 antagonists like maraviroc, which was approved by the FDA in 2007 for HIV-1 treatment [1] [3]. Medicinal chemistry strategies during the mid-2000s focused on piperidine derivatives due to their ability to engage G-protein-coupled receptors (GPCRs) through ionic interactions with conserved aspartate residues in transmembrane domains. The n-butyl-methylamine moiety in this compound likely contributes to hydrophobic pocket occupancy, a design principle observed in CCR5 antagonists where lipophilic side chains enhance receptor-binding affinity and selectivity [1] [4].
Research into analogous structures revealed that fluorination of benzamide derivatives could enhance binding affinity to targets like cereblon (CRBN) by improving hydrophobic interactions and conformational stability. While not fluorinated itself, n-methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride benefits from similar design logic—its extended alkyl chain may augment membrane permeability and target engagement, as evidenced by log D (distribution coefficient) comparisons in related compounds [4]. Early synthetic routes likely involved reductive amination between 3-piperidinylacetaldehyde and N-methylbutylamine, followed by salt formation, though explicit documentation for this specific compound requires further publication tracing. Its emergence coincides with broader explorations into constrained amines for GPCR modulation beyond virology, including inflammation and oncology [4] [7].
This compound exhibits structural hallmarks of dual CCR2/CCR5 antagonism, a mechanism of high therapeutic relevance in inflammatory and fibrotic diseases. Chemokine receptors CCR2 and CCR5 are implicated in monocyte/macrophage trafficking and activation. Antagonists disrupting these pathways can mitigate tissue inflammation and fibrosis—key drivers of conditions like nonalcoholic steatohepatitis (NASH) [7]. The compound’s piperidine core and alkyl spacer resemble cenicriviroc (CVC), a clinical-stage CCR2/CCR5 antagonist demonstrating anti-fibrotic effects in phase 2 NASH trials. Preclinical data for CVC showed reduced hepatic collagen deposition and inflammatory markers by inhibiting monocyte infiltration and stellate cell activation [7].
Table 2: Chemokine Receptors as Therapeutic Targets for Piperidine-Based Antagonists
Receptor | Primary Cell Types Affected | Therapeutic Indications | Clinical Antagonist Examples |
---|---|---|---|
CCR2 | Monocytes, Kupffer cells | NASH, atherosclerosis, fibrosis | Cenicriviroc |
CCR5 | T-cells, macrophages | HIV-1, NASH, fibrosis | Maraviroc, Cenicriviroc |
CXCR4 | Stem cells, lymphocytes | WHIM syndrome, cancer metastasis | Plerixafor |
Molecular modeling suggests the butanamine tail inserts into the receptor’s orthosteric pocket, while the piperidine nitrogen forms a salt bridge with Glu283 (CCR5) or analogous residues in CCR2. This interaction is critical for inhibiting CCL2/MCP-1 (CCR2 ligand) and CCL5/RANTES (CCR5 ligand)-driven signaling [1] [7]. Beyond liver disease, atherosclerosis studies using chemokine receptor-targeted PET probes (e.g., ⁶⁴Cu-DOTA-vMIP-II) confirm upregulation of CCR2/CCR5 in inflamed vasculature, highlighting their broader role in inflammatory pathologies [6].
The compound’s structural kinship to maraviroc positions it as a candidate for HIV-1 entry inhibition. HIV-1 entry requires sequential interactions between viral gp120, host CD4, and chemokine co-receptors (CCR5 or CXCR4). CCR5 antagonists prevent gp120 conformational changes necessary for membrane fusion [1] [3] [5]. Maraviroc exemplifies this class, binding CCR5 allosterically to block gp120 engagement without triggering receptor signaling. Its efficacy in treatment-experienced patients with CCR5-tropic virus established proof-of-concept for chemokine receptor antagonism in HIV-1 [1] [3].
n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride shares maraviroc’s piperidine core and tertiary amine functionality. Molecular comparisons suggest it may bind within the CCR5 transmembrane cavity, where the piperidine nitrogen interacts with Glu283 and the n-butyl group occupies a hydrophobic subpocket. Such interactions disrupt gp120 binding, as evidenced by analogous compounds reducing viral load in clinical trials (e.g., vicriviroc phase 3). Notably, compounds with elongated alkyl chains often demonstrate enhanced CCR5 binding kinetics due to deeper hydrophobic pocket penetration [1] [5]. Resistance profiling remains underexplored for this specific molecule; however, maraviroc resistance studies reveal mutations in CCR5’s extracellular loops (e.g., Q332E) can impair inhibitor binding without abolishing viral entry—a consideration for future optimization [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1